4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
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Overview
Description
4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione involves multiple steps. One common synthetic route includes the reaction of 4-phenylpiperazine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 6-propyl-2-(pyrrolidin-1-yl)-4H-thiazolo[4,5-d]pyrimidine-5,7-dione under reflux conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrrolidine rings. Common reagents and conditions used in these reactions include organic solvents like acetonitrile and methanol, and catalysts such as potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition, particularly acetylcholinesterase.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .
Comparison with Similar Compounds
Similar compounds include other acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. Compared to these compounds, 4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione may offer unique advantages in terms of selectivity and potency . Other similar compounds include derivatives of pyrimidine and thiazole, which share structural similarities and may exhibit comparable biological activities .
Properties
IUPAC Name |
4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3S/c1-2-10-29-22(32)20-21(25-23(34-20)28-11-6-7-12-28)30(24(29)33)17-19(31)27-15-13-26(14-16-27)18-8-4-3-5-9-18/h3-5,8-9H,2,6-7,10-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYSAGMPLMRUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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